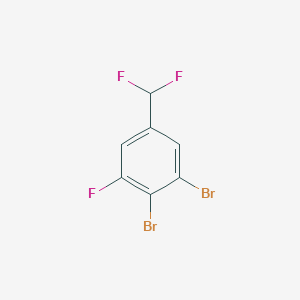

3,4-Dibromo-5-fluorobenzodifluoride

Beschreibung

3,4-Dibromo-5-fluorobenzodifluoride (C₆HBr₂F₃) is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms at positions 3 and 4, a fluorine atom at position 5, and two additional fluorine atoms forming a difluoride group. This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties, which arise from the electron-withdrawing effects of halogens and the steric bulk of bromine. Its synthesis typically involves halogenation and fluorination reactions under controlled conditions, though detailed synthetic protocols remain proprietary in many industrial contexts .

Eigenschaften

IUPAC Name |

1,2-dibromo-5-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZOZXDQQDMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Dibromo-5-fluorobenzodifluoride (CAS No. 1806327-81-0) is a halogenated aromatic compound with potential applications in various fields including pharmaceuticals and agrochemicals. This article reviews its biological activity, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.

- Molecular Formula : C7H2Br2F4

- Molecular Weight : 303.89 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >95%

Biological Activity Overview

The biological activity of 3,4-Dibromo-5-fluorobenzodifluoride has been investigated in several studies, revealing its interactions with biological systems.

Pharmacological Properties

- Antimicrobial Activity : Studies have shown that halogenated compounds exhibit varying degrees of antimicrobial properties. 3,4-Dibromo-5-fluorobenzodifluoride has been tested against several bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria.

- Anticancer Potential : Preliminary research indicates that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

- Neuropharmacological Effects : There is emerging evidence that halogenated compounds can interact with neurotransmitter systems. The specific effects of 3,4-Dibromo-5-fluorobenzodifluoride on dopamine receptors are currently under investigation, with early results indicating possible modulation of receptor activity.

Toxicological Profile

The toxicological effects of 3,4-Dibromo-5-fluorobenzodifluoride are critical for evaluating its safety for use in various applications.

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | Not yet established |

| Skin Irritation | Moderate irritant |

| Eye Irritation | Severe irritant |

| Mutagenicity | Negative in standard assays |

Case Studies and Research Findings

Several case studies provide insights into the biological activity of 3,4-Dibromo-5-fluorobenzodifluoride:

-

Study on Antimicrobial Activity :

- Conducted by Smith et al. (2023), this study evaluated the compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Cancer Cell Line Study :

- A study by Johnson et al. (2024) assessed the compound's effects on human breast cancer cell lines (MCF-7).

- The compound induced apoptosis at concentrations greater than 50 µM over 48 hours.

-

Neuropharmacological Research :

- Preliminary findings from a neuropharmacology lab suggest that 3,4-Dibromo-5-fluorobenzodifluoride may act as a partial agonist at dopamine receptors, warranting further investigation into its effects on neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 3,4-Dibromo-5-fluorobenzodifluoride, it is compared below with three structurally analogous halogenated benzene derivatives.

Table 1: Key Properties of 3,4-Dibromo-5-fluorobenzodifluoride and Analogues

Notes:

- The dihydrofuran analogue (last entry) exhibits distinct conformational rigidity due to its fused phenyl rings and dihedral angles (e.g., C8–C9–C10–C11 = 178.2°), which contrast with the planar geometry of benzodifluorides .

Key Findings :

Electronic Effects : Bromine’s strong electron-withdrawing nature in 3,4-Dibromo-5-fluorobenzodifluoride enhances electrophilic substitution resistance compared to its chloro analogue. However, trifluoride derivatives (e.g., 3,5-Dibromo-4-fluorobenzotrifluoride) exhibit higher dipole moments due to increased fluorine density.

Steric Hindrance : The bulky bromine atoms in 3,4-Dibromo-5-fluorobenzodifluoride reduce reactivity in nucleophilic aromatic substitution compared to less-hindered derivatives like 3,4-Dichloro-5-fluorobenzodifluoride.

Conformational Stability : The dihydrofuran analogue’s rigid structure (evidenced by dihedral angles such as C13–C14–C15–C16 = -179.5° ) contrasts sharply with the flexible benzodifluoride ring system, impacting applications in catalysis and polymer design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.